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Compound of Interest

Compound Name: BDP TMR amine

CAS No.: 2183473-08-5

Cat. No.: B606003

Get Quote

Executive Summary & Scientific Rationale
BDP TMR Amine (Boron-dipyrromethene Tetramethylrhodamine analog, amine-functionalized)

is a high-performance fluorophore designed for the yellow-orange spectrum (Excitation: ~542

nm, Emission: ~574 nm). Unlike traditional TAMRA or TRITC, BDP TMR offers a quantum yield

approaching unity (~0.9), exceptional photostability, and pH insensitivity.

Crucial Distinction: This guide focuses on BDP TMR Amine (containing a primary

group), not the Amine-Reactive NHS ester.

Why use the Amine form? It enables site-specific labeling of antibodies via enzymatic

methods (Transglutaminase) or conjugation to carboxyl-rich ligands/beads via EDC

chemistry. This results in defined Fluorophore-to-Protein (F/P) ratios, preserving antibody

affinity better than random lysine conjugation.
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Property Value Flow Cytometry Config

Excitation Max 542 nm
532 nm (Green) or 561 nm

(Yellow-Green) Laser

Emission Max 574 nm
582/15 nm or 585/42 nm Filter

(PE/TAMRA channel)

Extinction Coeff.[1] (

)

~55,000 Essential for DOL calculation

Correction Factor (

)
0.16

Used to correct

contribution

Chemistry & Bioconjugation Mechanisms[2][3]
To use BDP TMR Amine effectively, we must generate a stable covalent bond. Since the dye is

a nucleophile (amine), it requires an electrophilic target.

Mechanism A: Site-Specific Enzymatic Labeling
(Microbial Transglutaminase)
Microbial Transglutaminase (MTG) catalyzes the formation of an isopeptide bond between the

-carboxamide group of a Glutamine (Gln) residue on the antibody (Fc region) and the primary
amine of BDP TMR.

Advantage: Labels the Fc region (constant), leaving the Fab region (antigen-binding)

sterically unhindered.

Mechanism B: Carboxyl Activation (EDC/sNHS)
Used for labeling peptides, small molecule ligands, or carboxylated beads. Carbodiimide (EDC)

activates carboxyls, forming an unstable O-acylisourea, which is stabilized by sNHS, then

reacted with BDP TMR Amine.
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Figure 1: Dual pathways for BDP TMR Amine conjugation. Top: Enzymatic site-specific

labeling. Bottom: Chemical carboxyl activation.

Protocol: Site-Specific Antibody Labeling (MTG
Method)
This protocol yields a homogeneous antibody conjugate ideal for quantitative flow cytometry.

Reagents Required[2][3][4][5][6]
BDP TMR Amine: 10 mM stock in anhydrous DMSO.

Antibody: >1 mg/mL in PBS (Must be free of carrier proteins like BSA/Gelatin).

Microbial Transglutaminase (MTG): Recombinant (e.g., Zedira or similar).

Deglycosylation Enzyme (PNGase F): Optional. Removal of N-linked glycans at N297 often

improves MTG accessibility to Q295.

Purification: Zeba Spin Desalting Columns (7K MWCO).
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Phase 1: Antibody Preparation (Deglycosylation)
Assess: If the antibody is heavily glycosylated, steric hindrance may block the target

Glutamine.

Reaction: Incubate 100 µg Antibody with 1 µL PNGase F (500 units) at 37°C for 2-4 hours.

Validation: Verify deglycosylation via SDS-PAGE (shift in heavy chain band) if establishing a

new SOP.

Phase 2: Enzymatic Conjugation
Equilibration: Ensure Antibody is in PBS pH 7.2 - 7.4. Avoid amine-containing buffers (Tris)

as they compete with the dye.[2]

Mixing:

Add Antibody (100 µg).

Add BDP TMR Amine (Excess: 20-40 molar equivalents). Note: High excess is needed to

drive the enzymatic reaction.

Add MTG (1 U per mg of antibody).

Incubation: Incubate at Room Temperature (22-25°C) for 16 hours (Overnight) or 37°C for 4

hours. Protect from light.[1][3][4]

Phase 3: Purification & QC
Desalting: Equilibrate a Zeba Spin Column with PBS.

Load: Apply the reaction mixture to the center of the resin.

Elute: Centrifuge at 1500 x g for 2 minutes. The flow-through contains the labeled antibody;

free dye is trapped in the column.

Quality Control: Degree of Labeling (DOL)
Accurate flow cytometry requires knowing the F/P ratio.
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Measure Absorbance: Use a NanoDrop (Pathlength 1 cm equivalent).

(Protein)[2]

(BDP TMR max)[1][4][5]

Calculate Concentration:

(Where

or

)

Calculate DOL:

Target: For MTG labeling, target DOL is typically 1.8 - 2.0 (precisely 2 sites per antibody).

Flow Cytometry Workflow
Panel Design Considerations

Laser: 561 nm (Yellow-Green) is optimal. 532 nm (Green) is acceptable (approx 85%

efficiency).

Filter: Standard PE filter (585/15 nm).

Spillover:

Into PE-Texas Red/ECD (610/20): Moderate. Requires compensation.

Into PE-Cy5/Cy7: Low.

Compatibility: BDP TMR is an excellent alternative to PE for intracellular staining due to its

small size (molecular weight ~530 Da vs PE ~240 kDa), allowing better penetration into

fixed/permeabilized cells.

Experimental Protocol
Cell Prep: Harvest
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cells. Wash with FACS Buffer (PBS + 2% FBS + 1mM EDTA).

Viability: Stain with a fixable viability dye (e.g., FVS 780 or Zombie NIR) before fixation if

using intracellular staining.

Block: Incubate with Fc Block (anti-CD16/32) for 10 min.

Stain (Surface): Add BDP TMR-conjugated antibody (titrated, typically 0.1 - 0.5 µg per test).

Incubate 30 min at 4°C in dark.

Wash: 2x with FACS Buffer.

Fix/Perm (Optional): If staining intracellular targets, use PFA/Saponin or Methanol (BDP

TMR is methanol stable).

Acquisition: Run on cytometer.

Voltage: Set PMT/Gain using unstained cells to the first decade.

Compensation: Use Single Color Controls (Beads or Cells). Note: If using beads, ensure

they bind the specific host species of your antibody (e.g., Mouse IgG).
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Figure 2: Standard Flow Cytometry Workflow for BDP TMR conjugates.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Signal Inefficient Conjugation

Check pH during conjugation.

For MTG, ensure antibody is

deglycosylated.

High Background Free Dye / Aggregation

Spin conjugate through Zeba

column again. Centrifuge

conjugate (10,000g, 5 min)

before staining to remove

aggregates.

No Labeling Wrong Dye Chemistry

Critical Check: Did you use

BDP TMR Amine with an

unactivated antibody? You

must use MTG or EDC. If you

lack these, purchase BDP

TMR NHS Ester.

Spillover High DOL

If DOL > 4 (rare with MTG,

possible with EDC), quenching

occurs. Optimize dye:protein

ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

